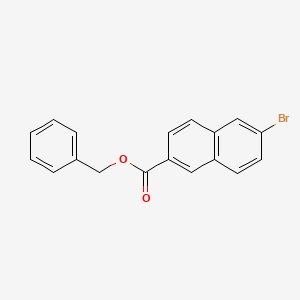

Benzyl 6-bromo-2-naphthoate

CAS No.: 170737-54-9

Cat. No.: VC2074065

Molecular Formula: C18H13BrO2

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170737-54-9 |

|---|---|

| Molecular Formula | C18H13BrO2 |

| Molecular Weight | 341.2 g/mol |

| IUPAC Name | benzyl 6-bromonaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2 |

| Standard InChI Key | SFPJCHHSVUCDIR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Benzyl 6-bromo-2-naphthoate possesses a molecular structure consisting of a naphthalene core with a bromine atom at the 6-position and a carboxylic acid group at the 2-position, which is esterified with a benzyl group. The molecular formula is C18H13BrO2, with an estimated molecular weight of approximately 341.2 g/mol. This compound can be considered a structural analog of various brominated naphthalene derivatives that have been documented in scientific literature, such as 6-bromo-2-naphthoic acid and similar naphthoate esters.

Estimated Physical Properties

Based on the properties of related compounds, the physical characteristics of Benzyl 6-bromo-2-naphthoate can be reasonably estimated. The presence of both the bromine atom and the benzyl ester group would significantly influence its physical properties, particularly its melting point, solubility profile, and chemical reactivity. Similar brominated aromatic compounds typically exhibit specific patterns in their physical properties that can inform our understanding of this compound.

Table 1: Estimated Physical Properties of Benzyl 6-bromo-2-naphthoate

Electronic and Structural Features

The patent literature specifically notes that the Sandmeyer reaction is typically performed in an aqueous solvent in the presence of an acid, with hydrobromic acid being particularly preferable . The amount of copper(I) bromide used is optimally in the range of 1 to 4 molar equivalents with respect to the diazotized product, as amounts less than 0.5 equivalents result in insufficient reaction progress .

| Biological Target | Potential Interaction Mechanism | Possible Effects |

|---|---|---|

| Cytochrome P450 enzymes | Binding to active sites or allosteric regions | Modulation of drug metabolism and bioavailability |

| Cellular signaling pathways | Interference with key signaling proteins | Alteration of cellular responses, particularly in oxidative stress |

| Enzyme inhibition | Competitive or non-competitive binding | Modification of metabolic or biosynthetic processes |

| Receptor interactions | Structure-specific binding to receptor sites | Potential agonist or antagonist activity |

Materials Science Applications

Beyond biological applications, compounds with structures similar to Benzyl 6-bromo-2-naphthoate have shown potential in materials science. The naphthalene core with its extended conjugated system, combined with the electronic effects of the bromine substituent and the benzyl ester group, creates interesting electronic and optical properties that could be exploited in the development of functional materials, including:

-

Photoreactive materials for specialized applications

-

Components in liquid crystal displays or similar technologies

-

Building blocks for polymers with specific physical or chemical properties

-

Precursors for materials with unique electronic or optical characteristics

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Understanding the relationships between Benzyl 6-bromo-2-naphthoate and its structural analogs provides valuable insights into its likely properties and behaviors. Table 4 presents a comparative analysis of Benzyl 6-bromo-2-naphthoate with several structurally related compounds.

Table 4: Comparison of Benzyl 6-bromo-2-naphthoate with Related Compounds

Structure-Activity Relationships

The position and nature of substituents on the naphthalene ring system significantly influence the properties and potential applications of compounds like Benzyl 6-bromo-2-naphthoate. The 6-position bromine creates a specific electronic environment that differs from substitution at other positions (such as the 7-position). This positional specificity affects:

Research on 6-Bromo-2-naphthol indicates that the positioning of bromine at the 6-position confers particular properties that may contribute to specific biological activities, including potential applications in anticancer therapy . While the ester modification in Benzyl 6-bromo-2-naphthoate would alter these properties, the underlying structure-activity relationships provide a foundation for understanding and predicting its behavior.

Future Research Directions

Synthesis Optimization

Future research on Benzyl 6-bromo-2-naphthoate could focus on optimizing synthetic routes to improve yield, purity, and cost-effectiveness. Building on the established methods for producing 6-bromo-2-naphthoic acid, researchers could explore various esterification approaches to identify the most efficient pathway to the target compound. Additionally, alternative synthetic routes that avoid the use of potentially hazardous reagents or that offer improved atom economy could be investigated.

Comprehensive Characterization

A comprehensive characterization of Benzyl 6-bromo-2-naphthoate's physical, chemical, and biological properties would significantly enhance our understanding of this compound. Such research would ideally include:

-

Definitive determination of physical constants (melting point, solubility parameters, etc.)

-

Spectroscopic analysis (NMR, IR, MS, UV-Vis)

-

X-ray crystallography to confirm structural features

-

Detailed reactivity studies under various conditions

Application Development

Based on the properties and potential applications discussed earlier, targeted research into specific applications of Benzyl 6-bromo-2-naphthoate could yield valuable insights and practical outcomes. This might include:

-

Evaluation as a building block in pharmaceutical synthesis

-

Assessment of biological activities and structure-activity relationships

-

Investigation of its utility in materials science applications

-

Exploration of its potential in catalysis or other specialized chemical processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume